molecular formula C13H19BO2S B2960825 2-(3-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2223033-79-0

2-(3-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2960825
CAS No.: 2223033-79-0
M. Wt: 250.16
InChI Key: UUGGEKVAYXXDAY-UHFFFAOYSA-N
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Description

2-(3-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester characterized by a thiophene ring substituted with a cyclopropyl group at the 3-position and a pinacol boronate group at the 2-position. This compound (CAS purity: 90%, Mol. weight: 194.04) is structurally distinct due to its sulfur-containing heteroaromatic system, which confers unique electronic and steric properties compared to phenyl-based analogs .

Properties

IUPAC Name

2-(3-cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO2S/c1-12(2)13(3,4)16-14(15-12)11-10(7-8-17-11)9-5-6-9/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGGEKVAYXXDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing various research findings and case studies.

Structure

The molecular formula of this compound is C15H21BO2C_{15}H_{21}BO_2. The compound features a cyclopropyl group attached to a thiophene ring and a dioxaborolane moiety, which contributes to its unique properties.

Physical Properties

PropertyValue
Molecular Weight250.15 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
AppearanceColorless liquid

Anticancer Activity

Research indicates that compounds containing cyclopropyl groups exhibit significant anticancer properties. The cyclopropylthiophene moiety in this compound may enhance its interaction with biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit tumor growth by interfering with cell cycle regulation and inducing apoptosis in cancer cells .

Antiviral Properties

Dioxaborolanes have been investigated for their antiviral activities. For instance, compounds in this class have demonstrated efficacy against various viral infections by inhibiting viral replication mechanisms. The specific interactions of this compound with viral proteins are an area of ongoing research .

The proposed mechanism involves the formation of stable complexes with target proteins through the boron atom in the dioxaborolane structure. This interaction can disrupt normal protein function and lead to downstream effects on cellular pathways related to proliferation and survival .

Case Study 1: Anticancer Efficacy

In a study conducted by researchers at the University of Illinois, derivatives of dioxaborolanes were tested for their anticancer efficacy against breast cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, suggesting potent activity against these cancer cells .

Case Study 2: Antiviral Screening

A collaborative study involving multiple institutions explored the antiviral potential of various boron-containing compounds. The findings revealed that certain dioxaborolanes effectively inhibited the replication of viruses such as HCV and HIV. Although specific data on this compound was limited, its structural similarities to active compounds suggest potential for further investigation .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural variations and properties of analogous dioxaborolane derivatives:

Compound Name Key Substituents Molecular Weight Electronic Features Applications/Notes
2-(3-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Thiophene, cyclopropyl 194.04 Electron-rich thiophene enhances conjugation Potential in medicinal chemistry (e.g., anticancer via glycolysis inhibition)
2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Phenyl, cyclopropyl 230.09 (calc.) Planar phenyl ring; lower electron density Cross-coupling reactions; structural analog in drug discovery
2-(5-Chloro-2-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chlorophenyl, cyclopropyl 278.58 Electron-withdrawing Cl modifies reactivity Halogenation enhances stability and directs regioselectivity
4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane Benzothiophene, methyl 274.19 Extended conjugation via fused rings Suzuki-Miyaura coupling; improved stability
2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Cyclohexylphenyl 286.22 Bulky cyclohexyl increases steric hindrance Catalysis requiring steric control
4,4,5,5-Tetramethyl-2-(3-(perfluorophenyl)propyl)-1,3,2-dioxaborolane Aliphatic chain, perfluorophenyl N/A Fluorine atoms enhance electrophilicity Specialty materials; fluorinated intermediates

Critical Analysis of Discrepancies and Limitations

  • Molecular Formula Clarification: lists the target compound’s formula as C₁₀H₁₅BO₃, but the presence of thiophene necessitates inclusion of sulfur (C₁₀H₁₅BO₂S).
  • Synthesis Gaps : While and discuss borylation methods, explicit protocols for the target compound are absent, limiting reproducibility.

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